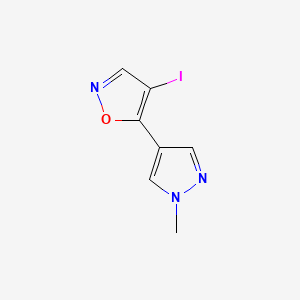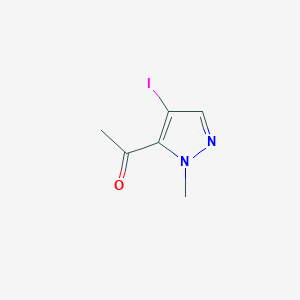
1-(2,2-difluoroethyl)-4-iodo-3-nitro-1H-pyrazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2,2-difluoroethyl)-4-iodo-3-nitro-1H-pyrazole is a compound of interest in various fields of chemistry and pharmacology This compound features a pyrazole ring substituted with a 2,2-difluoroethyl group, an iodine atom, and a nitro group
Métodos De Preparación
The synthesis of 1-(2,2-difluoroethyl)-4-iodo-3-nitro-1H-pyrazole typically involves multiple steps, starting from commercially available precursors. One common method involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic conditions.
Introduction of the Nitro Group: The nitro group can be introduced via nitration of the pyrazole ring using a mixture of concentrated nitric acid and sulfuric acid.
Iodination: The iodination of the pyrazole ring can be achieved using iodine and a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite.
Addition of the 2,2-Difluoroethyl Group: The 2,2-difluoroethyl group can be introduced through a nucleophilic substitution reaction using a suitable difluoroethylating agent, such as 2,2-difluoroethyl iodide.
Análisis De Reacciones Químicas
1-(2,2-difluoroethyl)-4-iodo-3-nitro-1H-pyrazole undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Oxidation Reactions: The pyrazole ring can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Sonogashira couplings, to form more complex molecules.
Aplicaciones Científicas De Investigación
1-(2,2-difluoroethyl)-4-iodo-3-nitro-1H-pyrazole has several scientific research applications, including:
Medicinal Chemistry: The compound can be used as a building block for the synthesis of potential drug candidates, particularly those targeting specific enzymes or receptors.
Biological Studies: It can be used as a probe to study biological pathways and interactions, especially those involving nitro and difluoroethyl groups.
Material Science: The compound’s unique properties make it suitable for the development of new materials with specific electronic or optical characteristics.
Agricultural Chemistry: It can be explored for its potential use in the synthesis of agrochemicals, such as herbicides or insecticides.
Mecanismo De Acción
The mechanism of action of 1-(2,2-difluoroethyl)-4-iodo-3-nitro-1H-pyrazole depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the nitro group can facilitate interactions with biological molecules through hydrogen bonding or redox reactions. The difluoroethyl group can enhance the compound’s lipophilicity and metabolic stability, improving its pharmacokinetic properties .
Comparación Con Compuestos Similares
1-(2,2-difluoroethyl)-4-iodo-3-nitro-1H-pyrazole can be compared with other similar compounds, such as:
1-(2,2-difluoroethyl)-3-nitro-1H-pyrazole: Lacks the iodine substituent, which may affect its reactivity and biological activity.
4-iodo-3-nitro-1H-pyrazole: Lacks the difluoroethyl group, which may influence its lipophilicity and metabolic stability.
1-(2,2-difluoroethyl)-4-iodo-1H-pyrazole: Lacks the nitro group, which may alter its interactions with biological molecules.
These comparisons highlight the unique combination of substituents in this compound, which contribute to its distinct chemical and biological properties.
Propiedades
Número CAS |
1354706-67-4 |
|---|---|
Fórmula molecular |
C5H4F2IN3O2 |
Peso molecular |
303.01 |
Nombre IUPAC |
1-(2,2-difluoroethyl)-4-iodo-3-nitropyrazole |
InChI |
InChI=1S/C5H4F2IN3O2/c6-4(7)2-10-1-3(8)5(9-10)11(12)13/h1,4H,2H2 |
Clave InChI |
GSZZYMGNNCAOGQ-UHFFFAOYSA-N |
SMILES |
C1=C(C(=NN1CC(F)F)[N+](=O)[O-])I |
SMILES canónico |
C1=C(C(=NN1CC(F)F)[N+](=O)[O-])I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













![4,6-bis(difluoromethyl)-1-methyl-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid](/img/structure/B3047138.png)


